甲喹酮

描述

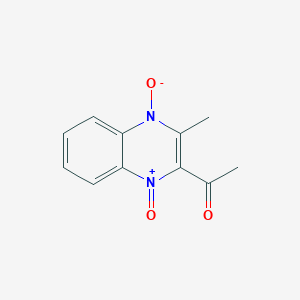

Mequindox (MEQ) is a synthetic antimicrobial agent of the quinoxaline-1,4-dioxide group, used primarily in veterinary medicine as an antibacterial and feed additive. Its application is significant in controlling bacterial enteritis in various food-producing animals, although concerns have been raised regarding its potential residues in food animal-derived products and its safety profile (Lingli Huang et al., 2015).

Synthesis Analysis

Research specifically detailing the synthesis process of Mequindox is not directly available from the provided papers. Typically, the synthesis of quinoxaline derivatives involves the condensation of 1,2-diamines with 1,4-diketones or their equivalents under various conditions. The synthesis process's intricacies, including catalysts, temperature, and solvents, play a significant role in the yield and purity of Mequindox.

Molecular Structure Analysis

The molecular structure and vibrational spectra of Mequindox and its derivatives have been studied through density functional theory (DFT) calculations, revealing insights into its geometric structure, bond dissociation enthalpy, and heat of formation. These studies provide a theoretical basis for understanding the chemical behavior and stability of Mequindox and its metabolites (Jiaheng Zhang et al., 2011).

Chemical Reactions and Properties

Mequindox undergoes various metabolic reactions, including N→O group reduction, carbonyl reduction, and methyl mono-hydroxylation. These metabolic pathways have been identified through studies involving different species, such as rats, chickens, and pigs, indicating interspecies variations in Mequindox metabolism. The identification of metabolites and understanding of metabolic pathways are crucial for assessing the safety and environmental impact of Mequindox (Zhaoying Liu et al., 2010).

Physical Properties Analysis

The analysis of Mequindox's physical properties, such as solubility, stability, and dissolution rate, is essential for its formulation and application in veterinary medicine. While the reviewed studies do not directly address these properties, the determination of Mequindox and its metabolites in various matrices (e.g., tissue, plasma) using advanced analytical techniques implies considerations related to its physical behavior (Y. You et al., 2016).

Chemical Properties Analysis

The chemical properties of Mequindox, including its reactivity, stability under different environmental conditions, and interactions with biological molecules, are inferred through studies on its metabolism and the detection of its residues in animal tissues. The metabolism studies provide insight into the reactive groups and potential transformation products of Mequindox in biological systems (Lingli Huang et al., 2015).

科学研究应用

小鼠甲喹酮代谢反应: 赵等(2011)利用代谢组学研究了小鼠对急性甲喹酮暴露的代谢反应。他们发现,低剂量的甲喹酮没有不良反应,而较高剂量会导致糖酵解受抑制和脂肪酸氧化受刺激,同时伴有肝损伤和氨基酸代谢紊乱 (Zhao et al., 2011).

大鼠代谢和转录组学分析: 赵等(2012)进行了一项研究,以评估甲喹酮暴露在大鼠中的代谢后果,结合了代谢组学和转录组学。他们观察到,大鼠暴露于甲喹酮会导致三羧酸循环受到抑制和糖酵解受到刺激,表明存在物种特异性反应 (Zhao et al., 2012).

对雄性大鼠的长期影响: 黄等(2009)研究了甲喹酮对雄性大鼠肾上腺的长期毒性。他们发现,高剂量会导致肾上腺损伤和类固醇激素减少,表明涉及氧化应激和类固醇激素生物合成途径 (Huang et al., 2009).

动物的分布和消除: 黄等(2015)研究了甲喹酮在猪、鸡和大鼠中的代谢、分布和消除。他们发现通过尿液和粪便快速排泄,肝脏和肾脏是放射性的主要部位。这项研究有助于了解甲喹酮在动物中的毒性和分布 (Huang et al., 2015).

小鼠的遗传毒性和致癌性: 刘等(2018)评估了甲喹酮对小鼠的致癌性,发现它对体重、血液学、血清化学、器官重量和肿瘤发生率造成不良影响。这项研究突出了其潜在的遗传毒性致癌性 (Liu et al., 2018).

猪的药代动力学: 曾等(2017)探讨了甲喹酮在口服和肌肉注射后在猪中的药代动力学。他们的发现有助于预测猪中甲喹酮标记残留物的组织残留物和消耗动力学特征,这对于食品安全非常重要 (Zeng et al., 2017).

DNA损伤和活性氧的产生: 刘等(2012)发现甲喹酮通过活性氧抑制细胞增殖并诱导DNA损伤,突出了其对不同物种的细胞毒性 (Liu et al., 2012).

慢性暴露引起的睾丸毒性: 刘等(2017)表明,慢性暴露于甲喹酮会导致小鼠的氧化应激、线粒体功能障碍和精子生成不足,表明其具有生殖毒性 (Liu et al., 2017).

作用机制

Target of Action

Mequindox (MEQ) is a synthetic antimicrobial agent that belongs to the quinoxaline-di-N-oxides (QdNOs) group . It primarily targets DNA synthesis, acting as an inhibitor . The liver and kidneys are among the main toxic target organs of QdNOs .

Mode of Action

MEQ interacts with its targets by inhibiting DNA synthesis . It produces reactive oxide species (ROS) in bacteria exposed to it, leading to a significant dose-related increase in intracellular ROS levels and hydroxyl radicals . This interaction results in damage to the cell walls and membranes of the bacteria .

Biochemical Pathways

The metabolic pathways of MEQ mainly include hydrogenation reduction, deoxidation, carboxylation, deacetylation, and combinations thereof . Deoxidation and carbonyl reduction are the major metabolic pathways . MEQ triggers oxidative stress, leading to mitochondrion dysfunction . It also upregulates the MAPK and Nrf2-Keap1 signaling pathways .

Pharmacokinetics

MEQ is administered via oral gavage or intramuscular injection . After administration, it is metabolized into two metabolites, 3-methyl-2-(1-hydroxyethyl) quinoxaline-N4-monoxide (M4) and 3-methyl-2-(1-hydroxyethyl) quinoxaline-N1-monoxide (M8), which are detected in the serum of mice . The tissue distribution of MEQ and its marker residue 1,4-bisdesoxymequindox (M1) were determined in swine following oral gavage or intramuscular injection .

Result of Action

MEQ’s action results in oxidative damage in the liver . It also induces genotoxicity and carcinogenicity, increasing the incidence of tumors . Furthermore, MEQ triggers oxidative stress, mitochondrion dysfunction, and spermatogenesis deficiency in mice . It also induces kidney toxicity, associated with oxidative stress and apoptosis .

Action Environment

Environmental factors such as the method of administration and dosage can influence MEQ’s action, efficacy, and stability . For instance, the higher incidence of tumors was noted in the group with the lowest dietary concentration tested . This suggests a potential relationship among the dose, general toxicity, and carcinogenicity in vivo .

安全和危害

未来方向

属性

IUPAC Name |

1-(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJMCPPBTUATEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328049 | |

| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13297-17-1 | |

| Record name | Mequindox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13297-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

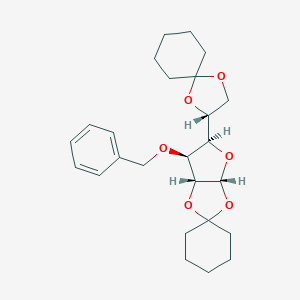

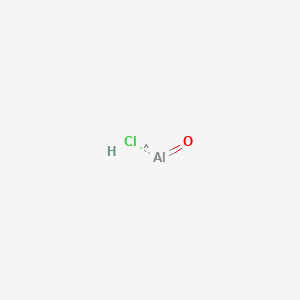

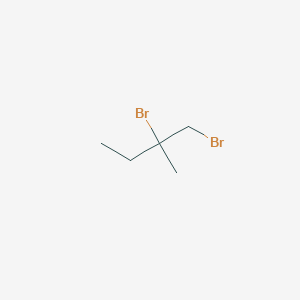

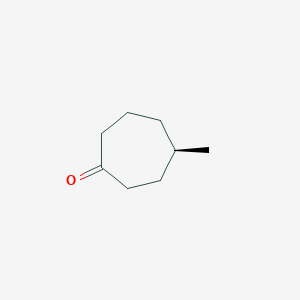

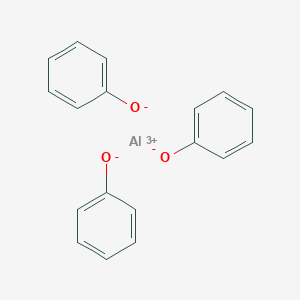

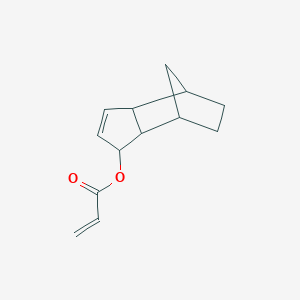

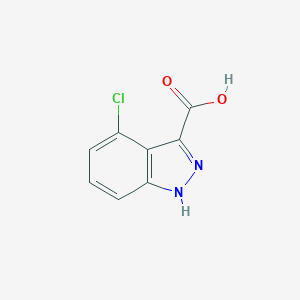

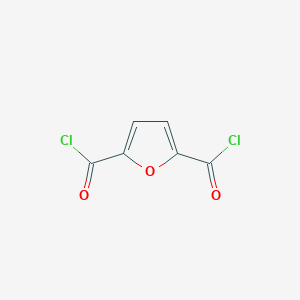

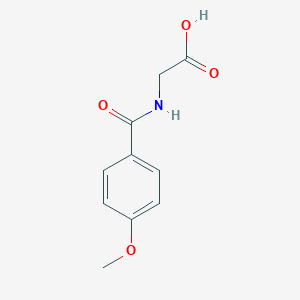

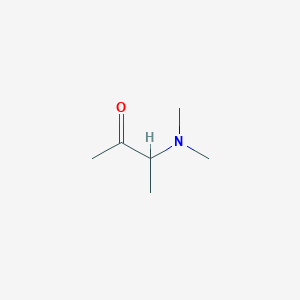

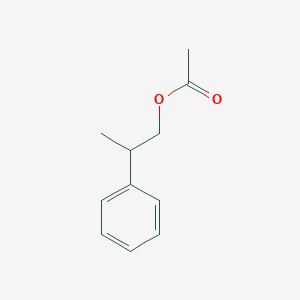

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the precise mechanism is still under investigation, MEQ is known to act as an inhibitor of deoxyribonucleic acid (DNA) synthesis. [] This suggests that MEQ interferes with bacterial DNA replication, ultimately leading to bacterial cell death.

ANone: Studies show MEQ exposure can lead to various metabolic changes, including:

- Suppression of glycolysis: This indicates an alteration in energy production pathways. [, ]

- Stimulation of fatty acid oxidation: This suggests a shift towards utilizing fats for energy. [, ]

- Increased oxidative stress: MEQ can disrupt the balance of oxidants and antioxidants in the body. [, ]

- Disruption of amino acid metabolism: This can impact protein synthesis and other essential cellular processes. [, ]

- Perturbation of gut microbial activity: MEQ can alter the composition and function of the gut microbiota. [, ]

ANone: MEQ has the molecular formula C12H10N2O4 and a molecular weight of 246.22 g/mol. [, , ]

ANone: Yes, various studies have used techniques like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) to characterize MEQ and its metabolites. This includes techniques like:

ANone: The provided research papers primarily focus on the biological and pharmacological aspects of MEQ. There is limited information regarding its material compatibility and stability under various conditions outside of biological systems.

ANone: MEQ is primarily investigated for its antimicrobial properties. The available research does not discuss any catalytic properties or applications of MEQ.

ANone: While some studies utilized computational methods to analyze mass spectrometry data for metabolite identification, [, , , ] there's limited information on comprehensive computational modeling, simulations, or QSAR models specifically for MEQ.

ANone: Research indicates that the N-oxide groups in MEQ are crucial for its antibacterial activity. Reduction of these groups, particularly at the N1 position, significantly reduces toxicity. [, ] Additionally, metabolites like 2-isoethanol MEQ, formed by carbonyl reduction, exhibit lower toxicity compared to the parent MEQ molecule. []

ANone: MEQ undergoes extensive metabolism in vivo, with N-oxide reduction being a major metabolic pathway. [, ] This suggests that the parent MEQ molecule is not highly stable within biological systems.

ANone: MEQ use raises concerns regarding residues in animal-derived food products, posing potential risks to human health. [, , ] As a result, monitoring and regulating MEQ residues in food animals are crucial for ensuring food safety.

ANone: Studies demonstrate that MEQ is:

- Rapidly absorbed and widely distributed following administration. [, , ]

- Extensively metabolized, primarily via N-oxide reduction and carbonyl reduction. [, , , ]

- Excreted primarily through urine and feces. [, ]

ANone: MEQ demonstrates in vitro antibacterial activity against various bacterial species, including:

ANone: Research commonly employs rats, [, , , , , ] chickens, [, , , , ] and pigs [, , , , , ] to investigate MEQ's pharmacokinetics, metabolism, and toxicity.

ANone: While specific resistance mechanisms are not extensively discussed in the provided papers, the emergence of bacterial resistance to MEQ and other quinoxaline-1,4-dioxides is a growing concern. [, ] This highlights the need for continuous monitoring and development of alternative strategies to combat resistance.

ANone: MEQ exposure has been linked to various toxic effects in animals, including:

- Liver damage: MEQ can induce oxidative stress and apoptosis in the liver. [, , ]

- Kidney damage: Similar to the liver, MEQ can cause oxidative stress and apoptosis in the kidney. []

- Reproductive toxicity: MEQ exposure can impair spermatogenesis, disrupt hormonal balance, and affect fertility in both males and females. [, , ]

- Genotoxicity: MEQ exhibits genotoxic effects, potentially leading to DNA damage and mutations. []

- Carcinogenicity: Studies indicate that long-term MEQ exposure increases the risk of developing various tumors in mice. []

ANone: The provided research primarily focuses on understanding MEQ's metabolism, disposition, and toxicity. While some studies mention microemulsions and nanoemulsions for transdermal delivery, [, ] there is limited information on specific drug delivery and targeting strategies.

ANone: Current research on MEQ primarily uses conventional endpoints like organ weight changes, histopathological analysis, and serum biochemistry to assess toxicity. There's limited information on specific biomarkers to predict efficacy, monitor treatment response, or identify adverse effects.

ANone: A range of analytical techniques are employed, predominantly:

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection [, , ] or Mass Spectrometry (MS) for enhanced sensitivity and selectivity. [, , , , , , ]

- Ultra-Performance Liquid Chromatography (UPLC): Offers improved resolution and speed compared to traditional HPLC. Commonly coupled with MS/MS for analysis of MEQ and metabolites in various matrices. [, , , , ]

- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Provides high mass accuracy and resolution for identifying and quantifying MEQ and its metabolites in complex biological matrices. []

ANone: Yes, researchers have developed enzyme-linked immunosorbent assays (ELISAs) [] and immunochromatographic strips [] for rapid detection of MEQ and other quinoxaline-1,4-dioxides in animal feed.

ANone: While MEQ's potential impact on aquatic ecosystems is acknowledged, [, ] the provided research primarily focuses on its use and effects in terrestrial animals. Further investigation is needed to assess its environmental fate, persistence, and potential ecotoxicological effects.

ANone: The available research focuses on MEQ's biological activity and toxicological profile. There is limited information specifically dedicated to studying its dissolution rate and solubility in various media.

ANone: Validation of analytical methods for MEQ typically involves:

- Linearity and range: Assessing the linear relationship between analyte concentration and instrument response. [, , , , ]

- Accuracy and recovery: Determining the closeness of measured values to the true values by analyzing spiked samples. [, , , , , , ]

- Precision: Evaluating the reproducibility of the method by analyzing replicate samples. [, , , , , , ]

ANone: The provided research does not delve into specific quality control and assurance measures for MEQ development, manufacturing, and distribution.

ANone: While studies utilized antibodies for developing immunoassays, [, ] the research mainly focuses on analytical applications. There's limited information regarding MEQ's potential to induce an immune response or strategies to modulate its immunogenicity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。